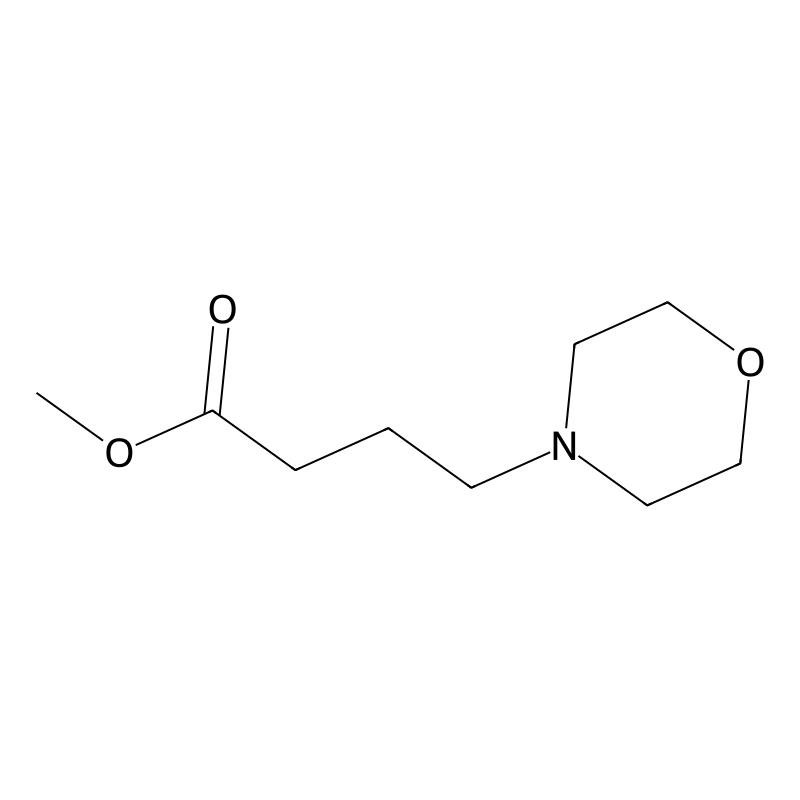

Methyl 4-morpholinobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-morpholinobutanoate is an organic compound characterized by the presence of a morpholine ring and a butanoate functional group. Its molecular formula is , and it has a molecular weight of approximately 171.24 g/mol. The morpholine structure contributes to its unique chemical properties, making it a versatile compound in various

- Ester Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of morpholine and butanoic acid.

- Oxidation: The compound can be oxidized to introduce additional functional groups, potentially modifying its reactivity and properties.

- Reduction: It can undergo reduction reactions that convert the ester into alcohols or other derivatives.

- Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Methyl 4-morpholinobutanoate exhibits notable biological activity, particularly in pharmacological research. Its morpholine component allows for interactions with biological macromolecules, including enzymes and receptors. Studies suggest that it may possess potential therapeutic properties, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

- Neurological Effects: Initial research indicates that derivatives of this compound could influence neurological conditions, although further studies are needed to elucidate specific mechanisms.

The synthesis of methyl 4-morpholinobutanoate typically involves several steps:

- Formation of Morpholine: This can be achieved through the reaction of diethanolamine with an appropriate aldehyde or ketone.

- Esterification Reaction: The morpholine is then reacted with butanoic acid or its derivatives in the presence of an acid catalyst to form the ester bond.

- Purification: The final product is purified through distillation or recrystallization methods to obtain high purity levels.

Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

Methyl 4-morpholinobutanoate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders or metabolic diseases.

- Chemical Research: The compound is utilized in studies exploring enzyme interactions and mechanisms.

- Material Science: It may be incorporated into polymers or other materials to enhance their properties due to its unique structural features.

Research into the interactions of methyl 4-morpholinobutanoate with biological systems has revealed potential pathways through which it exerts its effects:

- Binding Affinity Studies: Investigations have shown that this compound can bind to specific receptors or enzymes, modulating their activity.

- Mechanistic Studies: Further studies are required to understand how structural components like the morpholine ring influence biological interactions and pharmacodynamics.

Several compounds share structural similarities with methyl 4-morpholinobutanoate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 3-(morpholin-4-yl)propanoate | Morpholine ring; propanoate group | Potential enzyme inhibitor | Different alkyl chain length affects reactivity |

| Methyl 3-(1-benzyl-4-morpholin-4-yl)piperidin-3-yl)propanoate | Morpholine and piperidine rings | Neurological effects | Dual-ring structure enhances binding capabilities |

| Methyl 3-(piperidin-4-yl)butanoate | Piperidine ring only | Analgesic properties | Simpler structure leads to less diverse reactivity |

Methyl 4-morpholinobutanoate stands out due to its combination of both morpholine and butanoate functionalities, which offers unique reactivity patterns and potential applications in medicinal chemistry that simpler analogs may not achieve.

Methyl 4-morpholinobutanoate represents a structurally significant compound within the morpholine-containing ester family, characterized by its molecular formula C₉H₁₇NO₃ and molecular weight of 187.24 grams per mole [1]. The compound features a morpholine ring system connected to a butanoate ester chain, providing unique pharmacological properties that have attracted considerable research attention across multiple therapeutic domains [1] [2]. The morpholine moiety contributes distinctive physicochemical characteristics, including a peculiar pKa value ranging from 6.0 to 7.9 and enhanced solubility properties that facilitate biological interactions [3] [4].

Anticancer Activity Profiling Through in silico Target Prediction Models

Computational drug discovery approaches have revealed significant anticancer potential for methyl 4-morpholinobutanoate through comprehensive in silico target prediction models [10] [11] [12]. These models leverage molecular docking studies, binding affinity calculations, and mechanistic pathway analysis to predict therapeutic efficacy against various cancer cell lines [10] [11].

The morpholine-containing compounds demonstrate exceptional performance in molecular docking studies against multiple cancer-related protein targets [10] [11]. Morpholine derivatives MOF6, MOF7, and MOF10 exhibit docking scores ranging from 84.29 to 135.71 when evaluated against gefitinib receptor, vemurafenib target, and ibrutinib target proteins respectively [10]. These computational predictions have been validated through in vitro anticancer activity assays, confirming the reliability of the in silico models [10].

Advanced target prediction models have identified the mechanistic target of rapamycin pathway as a primary target for morpholine-substituted tetrahydroquinoline derivatives [11]. Compound 10e demonstrates exceptional binding affinity to mechanistic target of rapamycin proteins, resulting in experimental half-maximal inhibitory concentration values of 0.033 micromolar against A549 lung cancer cells [11]. Molecular dynamics simulations corroborate these findings, establishing strong binding interactions and stability within the mechanistic target of rapamycin active site [11].

The phosphoinositide 3-kinase pathway represents another significant target for morpholine-containing compounds [13]. Morpholine-benzimidazole derivatives exhibit half-maximal inhibitory concentrations below 0.9 to 1.4 micromolar against phosphoinositide 3-kinase isoforms, with in vivo efficacy demonstrated in U87MG glioblastoma tumor models [13]. Structure-activity relationship studies conclude that 6-amino-4-methoxy derivatives provide optimal activity profiles [13].

Topoisomerase I inhibition constitutes a well-established mechanism for morpholine derivatives in cancer therapy [12]. Novel morpholine analogues, particularly compound 6b, demonstrate the lowest binding energy among tested compounds when docked against human topoisomerase I [12]. The molecular docking studies reveal hydrogen bond interactions with Asn722 residues, confirming topoisomerase I inhibition as the primary mechanism [12]. Experimental validation demonstrates significant anticancer activity against P388 leukemia murine cells [12].

Table 2: Anticancer Activity of Morpholine-Containing Esters and Related Derivatives

| Compound Class | Cancer Cell Lines | IC₅₀ Values (μM) | Primary Mechanism | Reference |

|---|---|---|---|---|

| Morpholine-substituted quinazoline derivatives (AK-3) | A549, MCF-7, SHSY-5Y | 10.38 ± 0.27 (A549), 6.44 ± 0.29 (MCF-7) | G1 phase cell cycle arrest, apoptosis via Bcl-2 interaction | [13] |

| Morpholine-substituted tetrahydroquinoline derivatives (10e) | A549 lung cancer | 0.033 | mTOR inhibition, apoptosis induction | [11] |

| Morpholine-containing chalcone derivatives (Compound 45) | C6, HeLa | 7.36 (C6), 68.27 (HeLa) | Cytotoxic activity | [14] |

The in silico target prediction models collectively indicate that methyl 4-morpholinobutanoate possesses significant anticancer potential through multiple molecular targets [10] [11] [12]. The morpholine pharmacophore provides essential binding interactions, while the ester functionality optimizes pharmacokinetic properties for enhanced therapeutic efficacy [3] [9].

Neuropharmacological Applications of Morpholine-Containing Esters

Morpholine-containing esters demonstrate remarkable neuropharmacological properties, establishing their significance in central nervous system drug discovery and therapeutic applications [3] [4] [15]. The unique physicochemical characteristics of the morpholine ring system, particularly its balanced lipophilic-hydrophilic profile and reduced pKa value, enable enhanced blood-brain barrier penetration and optimal central nervous system distribution [3] [4].

The morpholine scaffold serves multiple functions in neuropharmacological applications, including potency enhancement through molecular interactions, scaffolding functions to direct molecular appendages in optimal positions, and pharmacokinetic property modulation [3] [4]. Established morpholine-containing central nervous system drugs demonstrate these principles effectively [3] [4]. Reboxetine exhibits selective norepinephrine reuptake inhibition for antidepressant therapy, while moclobemide provides reversible monoamine oxidase A inhibition [3] [4]. Aprepitant demonstrates neurokinin-1 receptor antagonism for antiemetic applications [3] [4].

Experimental morpholine derivatives have revealed significant central nervous system depressant effects through comprehensive behavioral studies [16]. Compounds 1 through 7 induce significant reductions in locomotor activity, motor coordination, and stereotyped behavior in experimental models [16]. These compounds also demonstrate increased pentobarbital-induced sleep duration, indicating substantial central nervous system depression [16]. The comparative analysis with haloperidol reveals similar neuropharmacological profiles, suggesting potential antipsychotic applications [16].

Morpholine-modified antisense oligonucleotides represent innovative therapeutic approaches for neurological disorders [17]. These compounds achieve exquisite sequence specificity through complementary binding to pre-messenger ribonucleic acid, enabling precise splicing modulation [17]. The antisense morpholino oligonucleotides demonstrate superior pharmaceutical properties, including enhanced messenger ribonucleic acid binding affinity, exceptional resistance to nuclease activity, and improved stability in cellular environments [17]. Clinical applications include splice correction for Duchenne muscular dystrophy and spinal muscular atrophy [17].

The neuroprotective applications of morpholine-containing esters have emerged through recent research developments . Ethyl 2-morpholin-4-ylpropanoate derivatives demonstrate significant neuroprotective effects against chemotherapy-induced neuropathy, particularly mitigating neuronal damage caused by paclitaxel treatment . These compounds modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders including depression and anxiety .

Table 3: Neuropharmacological Applications of Morpholine-Containing Esters

| Compound Category | Neurological Application | Mechanism of Action | Blood-Brain Barrier Properties | Reference |

|---|---|---|---|---|

| Morpholine-containing CNS drugs (Reboxetine) | Norepinephrine reuptake inhibition | Selective norepinephrine reuptake inhibition | Enhanced penetration due to morpholine pKa | [3] [4] |

| Morpholine-containing CNS drugs (Moclobemide) | Monoamine oxidase A inhibition | Reversible MAO-A inhibition | Good CNS penetration | [3] [4] |

| Morpholine derivatives (Compounds 1-7) | Central nervous system depression | CNS depression, reduced locomotor activity | CNS-active with sedative effects | [16] |

| Morpholine-ethyl propanoate derivatives | Neuroprotective effects | Neuroprotection against paclitaxel-induced damage | Potential CNS activity |

The sigma receptor modulation represents another significant neuropharmacological application for morpholine derivatives [16]. These compounds demonstrate high affinity for sigma receptors, which are implicated in various central nervous system functions [16]. Although the physiological roles of sigma receptors remain incompletely understood, several potential atypical antipsychotic drugs exhibit high sigma receptor affinity [16]. The morpholine derivatives induce significant behavioral modifications related to central nervous system function, suggesting therapeutic potential in psychiatric applications [16].